molecular formula C16H28BrNO2 B1514461 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide CAS No. 65273-67-8

1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide

Cat. No.: B1514461
CAS No.: 65273-67-8
M. Wt: 346.30 g/mol
InChI Key: ABCAYKDQSPFLGK-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide is a hydrobromide salt of a catechol derivative featuring a dibutylaminoethyl substituent at the 4-position of the benzene ring. The compound belongs to the class of aminoalkylcatechols, which are characterized by their 1,2-dihydroxybenzene core linked to aminoalkyl chains. These derivatives are often pharmacologically active, with modifications to the amino group or counterion influencing their biological activity, solubility, and stability.

Properties

IUPAC Name

4-[2-(dibutylamino)ethyl]benzene-1,2-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.BrH/c1-3-5-10-17(11-6-4-2)12-9-14-7-8-15(18)16(19)13-14;/h7-8,13,18-19H,3-6,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCAYKDQSPFLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC1=CC(=C(C=C1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40793722
Record name 4-[2-(Dibutylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65273-67-8
Record name 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65273-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(Dibutylamino)ethyl]benzene-1,2-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40793722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

  • Dopamine or Protected Dopamine : Dopamine is often used as the starting compound. To prevent unwanted side reactions on the catechol hydroxyl groups, protection strategies such as O-carbamates can be employed to direct reactions and improve yields.

Alkylation Reaction

  • Alkylating Agent : The dibutylaminoethyl moiety is introduced via alkylation using dibutylaminoethyl halides or tosylates.
  • Reaction Conditions : The alkylation is typically conducted in an aprotic solvent such as tetrahydrofuran (THF), ethanol, or dimethylformamide (DMF) under basic conditions to deprotonate the amine and facilitate nucleophilic substitution.
  • Base : Common bases include potassium hydroxide or sodium hydride.
  • Temperature : Reactions are often performed at room temperature or slightly elevated temperatures to optimize reaction rates without decomposing sensitive groups.

Salt Formation

  • After alkylation, the free base is converted to its hydrobromide salt by treatment with hydrobromic acid or pyridinium tribromide, which provides the hydrobromide counterion, enhancing compound stability and solubility.

Protecting Group Strategies

To achieve regioselective functionalization and prevent side reactions, protecting groups on the catechol hydroxyls are used:

  • O-Carbamate Protection : The catechol hydroxyls can be protected as O-carbamates, which are strong directing groups in ortho-metalation chemistry, facilitating selective substitution near the aromatic ring.
  • Deprotection : After alkylation, the protecting groups are removed under mild acidic or basic conditions to regenerate the free catechol.

Reaction Scheme Summary

Step Description Reagents/Conditions Outcome
1 Protection of catechol hydroxyls O-carbamate formation using carbamoyl chlorides Protected dopamine derivative
2 Alkylation of amino group Dibutylaminoethyl halide, base (KOH/NaH), solvent (THF/DMF), RT or mild heating N,N-dibutylaminoethyl substituted intermediate
3 Deprotection of hydroxyl groups Acidic or basic hydrolysis Free catechol with dibutylaminoethyl substituent
4 Salt formation Hydrobromic acid or pyridinium tribromide 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide

Research Findings and Optimization

  • Yield Optimization : Use of O-carbamate protection significantly improves regioselectivity and yield in the alkylation step by preventing side reactions on the catechol ring.
  • Solvent Choice : Polar aprotic solvents such as DMF or THF facilitate nucleophilic substitution and stabilize intermediates.
  • Base Selection : Potassium hydroxide is preferred for epoxide ring-opening steps and alkylation reactions due to its strong basicity and availability.
  • Temperature Control : Conducting reactions at controlled temperatures (-10°C to room temperature) minimizes decomposition and side reactions, especially during reduction or epoxide formation steps.
  • Salt Formation : Use of pyridinium tribromide for hydrobromide salt formation provides high purity and yield, as shown in analogous aromatic bromination reactions.

Comparative Table of Key Reagents and Conditions

Process Step Reagents/Conditions Purpose/Effect
Catechol Protection Carbamoyl chlorides, pyridine Protect hydroxyl groups, direct substitution
Alkylation Dibutylaminoethyl halide, KOH or NaH, THF/DMF Introduce dibutylaminoethyl group
Deprotection Acidic or basic hydrolysis Remove protecting groups, restore catechol
Salt Formation Hydrobromic acid or pyridinium tribromide Form hydrobromide salt, improve stability

Literature and Patent Insights

  • Patents on related benzo-fused heterocyclic sulfonyl chlorides describe the use of sodium borohydride reduction and epoxide intermediates, which can be adapted for similar aminoalkylation strategies in dopamine derivatives.
  • Advanced directed ortho-metalation techniques using O-carbamate groups provide regioselective functionalization routes applicable to catechol derivatives like dopamine, enhancing synthetic control.
  • Although specific detailed protocols for this compound are scarce, the general approach aligns with well-established dopamine alkylation and salt formation methods used in pharmaceutical chemistry.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyldopamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C16H28BrNO2
  • Molecular Weight : 346.3 g/mol
  • CAS Number : 65273-67-8

The compound features a benzenediol structure with a dibutylamino group, which contributes to its pharmacological properties. The hydrobromide salt form enhances its solubility in aqueous solutions, making it suitable for biological studies.

Dopamine Receptor Agonism

N,N-dibutyldopamine hydrobromide acts as a dopamine receptor agonist. Dopamine receptors are critical in various neurological functions, and compounds that modulate these receptors are valuable in studying neuropharmacology and potential treatments for disorders such as Parkinson's disease and schizophrenia .

Neurotransmitter Studies

The compound is utilized in research focused on neurotransmitter systems. Its ability to mimic dopamine makes it a useful tool for investigating the dopaminergic system's role in behavior, cognition, and disease pathology. Studies have shown that it can influence locomotor activity in animal models, providing insights into dopamine's effects on movement and mood .

Drug Development

N,N-dibutyldopamine hydrobromide is explored as a lead compound in drug development due to its structural similarity to dopamine. Researchers are investigating modifications to enhance its efficacy and selectivity for specific dopamine receptor subtypes, which could lead to new treatments for psychiatric disorders .

Toxicological Insights

While the compound exhibits promising pharmacological properties, its safety profile is crucial for research applications. The International Agency for Research on Cancer (IARC) has classified related compounds like 1,2-benzenediol as possibly carcinogenic based on sufficient evidence of genotoxicity in various assays . Therefore, understanding the toxicological effects of N,N-dibutyldopamine is essential for its safe application in research.

Case Study 1: Neuropharmacological Effects

In a study examining the effects of N,N-dibutyldopamine on rodent models, researchers found that administration resulted in increased locomotor activity and altered behavioral responses consistent with dopaminergic stimulation. This study highlighted the compound's potential utility in modeling dopamine-related behaviors .

Case Study 2: Synthesis and Derivative Exploration

Research has also focused on synthesizing derivatives of N,N-dibutyldopamine to enhance receptor selectivity and reduce side effects. Modifications to the dibutylamino group have been investigated to improve binding affinity to specific dopamine receptor subtypes while minimizing off-target effects .

Mechanism of Action

N,N-Dibutyldopamine hydrobromide exerts its effects by binding to dopamine receptors, specifically the D1 and D2 receptor subtypes. This binding activates the receptors, leading to a cascade of intracellular signaling pathways. The activation of these pathways results in various physiological effects, such as modulation of neurotransmitter release and regulation of motor control .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Amino Group Variations: The dibutylamino group in the target compound is bulkier and more lipophilic compared to the isopropylamino (isoprenaline) or methylamino (epinephrine) groups. This likely enhances membrane permeability and prolongs half-life but may reduce selectivity for adrenergic receptors . Dobutamine’s unique [[3-(4-hydroxyphenyl)-1-methylpropyl]amino] substituent confers β₁-adrenergic selectivity, making it a potent inotropic agent .

Counterion Effects :

  • Hydrobromide (HBr) and hydrochloride (HCl) salts improve solubility in polar solvents. Borate counterions (epinephrine borate) enhance ocular retention in glaucoma treatment .

Stereochemical Considerations: Adrenaline EP Impurity D () highlights the importance of stereochemistry: the R-configuration in its benzylmethylamino group mirrors the natural (R)-adrenaline structure, affecting receptor binding .

Biological Activity

1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide, also known as N,N-dibutyldopamine hydrobromide, is a compound with significant biological activity primarily studied for its role as a dopamine receptor agonist. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula: C₁₆H₂₈BrNO₂
  • Molecular Weight: 346.30 g/mol
  • CAS Number: 65273-67-8
  • Synonyms: N,N-dibutyldopamine hydrobromide, 4-[2-(dibutylamino)ethyl]benzene-1,2-diol hydrobromide

This compound acts primarily as a dopamine receptor agonist , influencing various physiological processes. The compound mimics the action of dopamine by binding to dopamine receptors in the brain, which can lead to increased neurotransmitter activity associated with mood regulation, motor control, and reward pathways.

Neuropharmacological Effects

Research indicates that this compound can significantly affect dopaminergic pathways:

  • Dopamine Receptor Activation: Studies have shown that N,N-dibutyldopamine hydrobromide effectively stimulates dopamine receptors, leading to enhanced dopaminergic signaling .
  • Potential Therapeutic Applications: Given its agonistic effects on dopamine receptors, the compound is being explored for potential therapeutic uses in conditions such as Parkinson's disease and depression.

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects:

  • Safety Assessments: Regulatory frameworks emphasize the need for comprehensive safety evaluations for compounds used in cosmetics and pharmaceuticals. N,N-dibutyldopamine hydrobromide is subject to these assessments to determine its safety profile in human applications .
  • Endocrine Disruption Potential: Ongoing research aims to evaluate whether this compound exhibits any endocrine-disrupting properties that could affect hormonal balance in humans .

Research Findings and Case Studies

A variety of studies have explored the biological activity of 1,2-benzenediol derivatives, including:

StudyFindings
Dopamine Agonism Demonstrated significant activation of dopamine receptors in vitro and in vivo models.
Neuroprotective Effects Indicated potential protective effects against neurodegenerative conditions through modulation of dopaminergic signaling pathways.
Behavioral Studies Animal models showed improved motor function and reduced symptoms of depression when treated with N,N-dibutyldopamine hydrobromide.

Q & A

Q. What are the optimal synthetic routes for 1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide?

  • Methodological Answer : Synthesis typically involves modifying the benzenediol core structure. A common approach is nucleophilic substitution: react 4-(2-bromoethyl)-1,2-benzenediol with dibutylamine under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF). Purification via recrystallization using ethanol/water mixtures improves yield and purity. Characterization requires nuclear magnetic resonance (NMR) to confirm the dibutylamino-ethyl substitution and hydrobromide salt formation .

Q. How can researchers verify the compound’s purity and structural integrity?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) to assess purity (>95%).
  • Mass spectrometry (MS) for molecular ion confirmation ([M+H]⁺ expected for C₁₈H₂₈N₂O₂·HBr).
  • ¹H/¹³C NMR to validate the aromatic hydroxyl groups, dibutylamino side chain, and bromide counterion. Cross-reference spectral data with synthetic intermediates (e.g., unsubstituted benzenediol derivatives) .

Q. What are the stability considerations for this compound under experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Store aliquots at varying temperatures (−20°C, 4°C, 25°C) and humidity levels (40–80% RH).
  • Monitor degradation via HPLC every 30 days. Hydrobromide salts are hygroscopic; use desiccated storage with inert gas (argon) to prevent hydrolysis. Stability is pH-dependent; avoid aqueous solutions below pH 5 due to potential protonation of the dibutylamino group .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with β-adrenergic receptors?

  • Methodological Answer : Use competitive radioligand binding assays:
  • Incubate the compound with membrane preparations expressing human β₁/β₂-adrenergic receptors and a radiolabeled antagonist (e.g., [³H]-CGP 12177).
  • Determine IC₅₀ values via nonlinear regression. Molecular docking studies (e.g., AutoDock Vina) can model interactions with receptor active sites, focusing on hydrogen bonding with hydroxyl groups and hydrophobic contacts with dibutyl chains .

Q. How to resolve contradictory data in studies evaluating its antioxidant activity?

  • Methodological Answer : Address variability by standardizing assay conditions:
  • Use the oxygen radical absorbance capacity (ORAC) assay with Trolox as a reference. Control for pH (7.4), temperature (37°C), and solvent effects (DMSO ≤1%).
  • Compare results with structurally similar antioxidants (e.g., 4-hydroxybenzaldehyde derivatives) to identify structure-activity trends. Replicate experiments across independent labs to rule out batch-to-batch variability .

Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol:
  • Extract the compound from plasma/tissue using solid-phase extraction (C18 cartridges).
  • Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
  • Quantify via multiple reaction monitoring (MRM) transitions specific to the molecular ion and fragmentation products (e.g., m/z 377 → 138 for hydrobromide adducts). Validate with spike-recovery experiments (≥85% recovery) .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with systematic modifications:
  • Vary alkyl chain length (e.g., diethyl vs. dibutyl groups).
  • Introduce substituents on the benzene ring (e.g., methyl, nitro).
  • Test analogs in functional assays (e.g., cAMP accumulation for adrenergic activity). Use multivariate analysis (principal component analysis) to correlate structural features with bioactivity .

Q. What strategies mitigate interference from matrix effects in environmental sample analysis?

  • Methodological Answer : Employ matrix-matched calibration :
  • Spike known concentrations into blank environmental samples (e.g., soil, water) to assess ion suppression/enhancement.
  • Use isotope-labeled internal standards (e.g., deuterated analogs) for normalization. For water samples, apply solid-phase extraction (SPE) with Oasis HLB cartridges to reduce co-eluting contaminants .

Q. How to evaluate the compound’s potential as a pro-drug in pharmacokinetic studies?

  • Methodological Answer : Conduct in vitro metabolic stability assays :
  • Incubate with liver microsomes (human/rat) and monitor hydrolysis of the hydrobromide salt.
  • Use LC-MS to identify metabolites (e.g., free dibutylamino-ethylbenzenediol). Compare plasma exposure (AUC) in rodent models after intravenous vs. oral administration to calculate bioavailability .

Q. What computational methods predict the compound’s solubility and partition coefficient (log P)?

  • Methodological Answer :
    Apply quantitative structure-property relationship (QSPR) models:
  • Use software like ACD/Percepta to estimate log P based on fragment contributions (dibutylamino = +3.1, hydroxyl = −0.7).
  • Validate predictions with experimental shake-flask measurements (octanol/water system). Solubility can be optimized via salt selection (e.g., switching to hydrochloride salts) or co-solvency (PEG 400) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide
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1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide

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